2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-octahydro-1H-isoindole-1,3-dione
Description
This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a (5Z)-5-arylidene-4-oxo-2-thioxothiazolidin-3-yl core. Its structure includes a 4-methoxyphenyl substituent at the C5 position and a bicyclic octahydro-1H-isoindole-1,3-dione moiety at N3 (Fig. 1).
Key structural features:
- Rhodanine core: A 4-oxo-2-thioxo-1,3-thiazolidine ring, known for diverse biological activities, including antimicrobial and antidiabetic properties .
- Arylidene substituent: The (4-methoxyphenyl)methylene group at C5 contributes to π-conjugation and electronic modulation.
- Isoindole-dione: A fused bicyclic system that may improve metabolic stability compared to simpler N-alkyl/aryl substituents.
Properties
IUPAC Name |
2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-25-12-8-6-11(7-9-12)10-15-18(24)21(19(26)27-15)20-16(22)13-4-2-3-5-14(13)17(20)23/h6-10,13-14H,2-5H2,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHCADNUECKUHZ-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N3C(=O)C4CCCCC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)N3C(=O)C4CCCCC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-octahydro-1H-isoindole-1,3-dione typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with phthalic anhydride under acidic conditions to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-octahydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-octahydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-octahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound is believed to induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares structural homology with other rhodanine derivatives, differing primarily in the substituents at C5 and N3. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Calculated using PubChem tools.
Key Observations:
C5 Substituent Effects: The 4-methoxyphenyl group in the target compound offers moderate electron-donating effects, contrasting with the electron-rich indole in Compound 5b or the lipophilic 2-methylbenzylidene in .
Characterization Techniques:
- Spectroscopy : All compounds were confirmed via $ ^1H $-NMR, $ ^{13}C $-NMR, and IR () .
- Crystallography : Derivatives like Compound I () were analyzed using SHELX and ORTEP-3 () .
Bioactivity and Computational Insights
- Antimicrobial Potential: The target compound’s structural similarity to lead compounds (e.g., 5b, 5h) suggests possible antifungal/antibacterial activity, though direct evidence is lacking .
- Molecular Docking : Brominated analogues () show affinity for Mycobacterium tuberculosis targets, highlighting the role of substituents in binding .
- Similarity Metrics : Tanimoto coefficients () and chemical space networks () could predict the target’s bioactivity based on shared scaffolds with active compounds .
Biological Activity
The compound 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-octahydro-1H-isoindole-1,3-dione is a complex organic molecule characterized by its thiazolidinone ring and various functional groups. This article explores its biological activities, including potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 384.5 g/mol. The structure features a thiazolidinone core which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N2O3S2 |
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-octahydro-1H-isoindole-1,3-dione |
Antioxidant Properties
Research indicates that compounds with thiazolidinone structures exhibit significant antioxidant activity. The presence of the methoxy group on the phenyl ring enhances this effect by stabilizing radical species. In vitro studies have shown that related compounds can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazolidinone derivatives. The compound under investigation has shown promising results in inhibiting cell proliferation in various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
Table 1: Summary of Anticancer Activity Studies
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Caspase activation |
Anti-inflammatory Effects
Compounds similar to the one studied have been reported to exhibit anti-inflammatory properties by inhibiting lipoxygenase (ALOX15) activity, which plays a crucial role in inflammatory responses. The methoxyphenyl group is believed to be critical for binding affinity and selectivity towards the enzyme, thus reducing inflammatory markers in experimental models .
Case Studies
Case Study 1: In Vitro Evaluation
A study conducted on the compound's effects on human cancer cell lines demonstrated a dose-dependent inhibition of proliferation. The results indicated that at concentrations above 10 µM, significant apoptosis was observed, correlating with increased levels of pro-apoptotic proteins .
Case Study 2: Animal Model Assessment
In vivo studies using murine models of inflammation showed that administration of the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines compared to control groups. This suggests its potential as a therapeutic agent in managing inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
